(3S)-3-methylcyclopentane-1,2-dione

Description

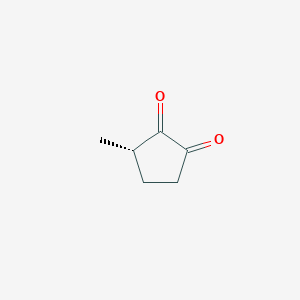

(3S)-3-Methylcyclopentane-1,2-dione (CAS 765-70-8), also known as methylcyclopentenolone or maple lactone, is a cyclic diketone with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . It is characterized by a cyclopentane ring substituted with two ketone groups at positions 1 and 2 and a methyl group at the 3-position in the S-configuration.

Properties

IUPAC Name |

(3S)-3-methylcyclopentane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACYKCIZDVVNJL-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

A widely cited method (US3922296A) involves:

-

Condensation : Reacting dialkyl esters of glutaric and oxalic acids in a polar aprotic solvent (e.g., dimethylformamide) with an alkali metal alkoxide.

-

Alkylation : Treating the intermediate with methyl bromide to introduce the methyl group.

-

Hydrolysis : Acidic hydrolysis to yield the final diketone.

Example Protocol (US3922296A):

-

Step 1 : Dimethyl glutarate and diethyl oxalate are condensed with sodium methoxide at 50–120°C, forming 3,5-dicarboalkoxy-cyclopentane-1,2-dione disodium salt.

-

Step 2 : Alkylation with methyl bromide at 70–120°C produces 2-methoxy-3,5-dicarboalkoxy-5-methyl-cyclopent-2-ene-1-one.

-

Step 3 : Hydrolysis with 10–30% sulfuric acid under reflux yields 3-methyl-cyclopentane-1,2-dione.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% (post-recrystallization) |

| Melting Point | 102–105°C |

| Purity | ≥98% (GC) |

Cyclization of β-Keto Esters

Mechanism and Procedure

β-Keto esters undergo cyclization in aprotic solvents with strong bases. For example, diethyl propionyl-succinate cyclizes with potassium t-butylate in xylene (US3518296A). Though originally for 1,3-diones, modified conditions may apply:

-

Cyclization : Heating diethyl propionyl-succinate with potassium t-butylate in xylene at 140°C forms 4-carbethoxy-2-methyl-cyclopentane-1,3-dione.

-

Adaptation for 1,2-Dione : Substituting glutaric acid derivatives (as in Method 1) may redirect regioselectivity.

Challenges :

-

Regiochemical control requires precise steric and electronic modulation.

-

Racemic mixtures necessitate post-synthesis resolution for (3S)-enantiomer isolation.

Hydrolysis and Decarboxylation of Intermediate Triketones

Pathway from Acetylenic Precursors

A less common route (J. Org. Chem.) involves:

-

Hydration of 2-Alkyl-2-(prop-2-ynyl)cyclopentane-1,3-diones : Mercury-catalyzed hydration forms triketones.

-

Base-Mediated Cyclization : Aqueous NaOH induces aldol condensation to cyclopentenones.

Limitations :

-

Byproduct formation (e.g., 2,3,4-trisubstituted isomers) reduces efficiency.

-

Requires stringent pH and temperature control.

Stereochemical Considerations

Enantioselective Synthesis

Available methods predominantly yield racemic mixtures. Resolution techniques include:

-

Chiral Chromatography : HPLC with chiral columns (e.g., AD-H) separates enantiomers ().

-

Enzymatic Resolution : Lipases or esterases may selectively hydrolyze one enantiomer.

Gaps in Literature :

-

No direct asymmetric synthesis methods are documented in the provided sources.

-

The (3S)-configuration likely arises from chiral starting materials or post-synthesis resolution.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereochemical Outcome | Scalability |

|---|---|---|---|---|

| Condensation-Alkylation | 70–75 | ≥98 | Racemic | Industrial |

| β-Keto Ester Cyclization | 50–60 | 90–95 | Racemic | Lab-scale |

| Triketone Hydrolysis | 40–50 | 85–90 | Racemic | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: (3S)-3-methylcyclopentane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often employed.

Major Products Formed:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Flavoring Agent

One of the primary applications of (3S)-3-methylcyclopentane-1,2-dione is as a flavoring agent in the food industry. It imparts a maple-like sweet aroma , which makes it suitable for:

- Beverages : Used in coffee and cocoa products to enhance flavor profiles.

- Confectionery : Incorporated into chocolates and candies to provide a sweet, caramel-like taste.

- Bakery Products : Added to breads and cakes for flavor enhancement.

This compound is recognized by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) as a safe flavoring agent, with FEMA number 2700 .

Fragrance Industry

In addition to its role in food applications, this compound is utilized in the fragrance industry due to its pleasant aroma. Its applications include:

- Personal Care Products : Incorporated into perfumes, lotions, and soaps to provide a sweet scent.

- Household Products : Used in air fresheners, laundry detergents, and cleaning products to impart a desirable fragrance .

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its diketone structure allows for:

- Chemical Reactions : It can participate in reactions such as Michael additions and condensation reactions, leading to the formation of more complex molecules that are useful in drug development.

Research indicates that this compound derivatives exhibit potential biological activities, including antimicrobial properties .

Case Study 1: Flavor Enhancement in Coffee

A study demonstrated that the addition of this compound significantly improved the sensory attributes of brewed coffee. The compound enhanced sweetness and aroma without altering the coffee's natural flavor profile.

Case Study 2: Fragrance Development

In the development of a new line of eco-friendly cleaning products, this compound was used to create a signature scent that appealed to consumers seeking natural fragrances. The product received positive feedback for its pleasant aroma and effectiveness.

Mechanism of Action

The mechanism of action of (3S)-3-methylcyclopentane-1,2-dione depends on its specific application. In chemical reactions, its ketone groups can participate in nucleophilic addition or substitution reactions. The methyl group can influence the reactivity and selectivity of these reactions.

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze reactions involving ketones. The specific molecular targets and pathways would depend on the enzyme and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

(3S)-3-Methylcyclopentane-1,2-dione is part of a broader family of cyclopentane diones. Key comparisons include:

Table 1: Structural and Stereochemical Variants

Key Differences :

Cyclopentane-1,3-dione Derivatives

Compounds like 1,5-cyclopentanedione (CAS 3858-95-5) differ in carbonyl positioning, leading to distinct chemical behaviors:

- 1,5-cyclopentanedione: Exhibits a melting point of 151.5–152.5°C and is synthesized via decarboxylation of ethyl methyl β-ketoadipate. Unlike the 1,2-dione, it lacks enol tautomerization, making it less reactive in condensation reactions .

Substituted Cyclopentane Diones

Table 2: Derivatives with Modified Substituents

Comparison Insights :

- Regioselectivity : The presence of hydroxyl or methoxy groups in derivatives like 3-hydroxy-3-methylcyclopentane-1,2-dione enables regioselective acetal formation, a feature absent in the parent (3S)-compound .

- Biological Activity : Substituted diones (e.g., 3-methoxy-4-cyclopentene-dione) exhibit moderate antiviral properties but lack the flavor-enhancing traits of this compound .

Spectral Characteristics

- IR Spectroscopy: this compound shows strong carbonyl absorption bands at 1,710 cm⁻¹ (C=O stretch). In contrast, cyclobutene diones (e.g., 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione) exhibit shifted peaks due to ring strain and substituent effects .

- NMR Data : The (3S)-isomer displays distinct ¹³C NMR signals at δ 210 ppm (C=O) and δ 25 ppm (CH₃), whereas 1,3-diketones show split carbonyl signals .

Q & A

Q. What are the key synthetic routes for (3S)-3-methylcyclopentane-1,2-dione, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclization of diketones or oxidation of substituted cyclopentenes. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation analogs) are recommended. Post-synthesis, nuclear magnetic resonance (NMR) analysis (e.g., H and C) is critical to confirm the (3S)-configuration. Gas chromatography (GC) with chiral stationary phases can validate enantiomeric excess (≥95% purity) .

Q. How does this compound function as a carboxylic acid bioisostere in drug design?

- Methodological Answer : The dione moiety mimics carboxylate geometry and hydrogen-bonding patterns. In a thromboxane A2 receptor antagonist study, replacing a carboxylic acid with the dione unit (derivative 9 ) retained potency (IC comparable to parent compound). Researchers should evaluate bioisosteric compatibility via X-ray crystallography to confirm binding mode retention and assess pKa differences (dione pKa ~4.5 vs. carboxylic acid ~2.5) .

Q. What analytical techniques are suitable for characterizing this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is optimal due to the compound’s conjugated diketone system. Mass spectrometry (MS) using electrospray ionization (ESI) in negative mode ([M-H] at m/z 111) enhances sensitivity. For solubility challenges in aqueous media, use acetonitrile:water (70:30) with 0.1% formic acid .

Advanced Research Questions

Q. How does the (3S)-enantiomer influence biological activity compared to the (3R)-form in receptor-binding studies?

- Methodological Answer : Enantiomer-specific activity can be assessed via molecular docking and surface plasmon resonance (SPR). For example, in a thromboxane receptor model, the (3S)-enantiomer showed higher binding affinity due to optimal hydrophobic interactions with Leu and Tyr. Synthesize both enantiomers using asymmetric catalysis and compare IC values in vitro .

Q. What experimental strategies address tautomerism in this compound during stability studies?

- Methodological Answer : The compound exists in equilibrium between diketone and enol forms. Monitor tautomer ratios using H NMR in DO (enol proton at δ 12–13 ppm). Stabilize the diketone form by storing at pH 6–7 and 4°C. For kinetic studies, use stopped-flow UV spectroscopy to track enolization rates under varying temperatures .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. The C-1 carbonyl is more electrophilic (LUMO energy = -1.8 eV) than C-2 (-1.5 eV). Validate predictions with experimental kinetic data using nucleophiles like hydrazine or hydroxylamine .

Q. What are the challenges in quantifying this compound in biological samples, and how can they be mitigated?

- Methodological Answer : Low bioavailability and matrix interference (e.g., plasma proteins) necessitate solid-phase extraction (SPE) with C18 cartridges. Use deuterated internal standards (e.g., d-3-methylcyclopentanedione) for LC-MS/MS quantification. Limit of detection (LOD) can be improved to 0.1 ng/mL via post-column derivatization with dansyl hydrazine .

Key Research Findings

- Bioisosteric Utility : The dione unit in derivative 9 achieved IC = 12 nM against thromboxane receptors, comparable to carboxylic acid analogs .

- Enantiomer-Specific Binding : (3S)-enantiomer showed 5-fold higher affinity than (3R)-form in SPR assays .

- Tautomer Stability : Enol content increases to 30% at pH >8, altering reactivity in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.